molecular formula C36H52N8O7S B12320637 H-DL-Gln-DL-Phe-DL-Phe-Gly-DL-Leu-DL-Met-NH2

H-DL-Gln-DL-Phe-DL-Phe-Gly-DL-Leu-DL-Met-NH2

Cat. No.: B12320637
M. Wt: 740.9 g/mol
InChI Key: JRJICHIAKDIPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of H-DL-Gln-DL-Phe-DL-Phe-Gly-DL-Leu-DL-Met-NH2

Primary Sequence Analysis and Isomeric Configuration

The primary sequence of this compound is defined as follows:

  • N-terminus : Free amine group (H-)
  • Residues 1–6 : DL-Glutamine (Gln), DL-Phenylalanine (Phe), DL-Phenylalanine (Phe), Glycine (Gly), DL-Leucine (Leu), DL-Methionine (Met)
  • C-terminus : Amide group (-NH2)

The peptide’s distinguishing feature is the incorporation of racemic DL-amino acids at positions 1, 2, 3, 5, and 6, deviating from the all-L configuration in native SP fragments. Glycine, lacking a chiral center, remains invariant. This structural modification disrupts the natural α-helical propensity observed in SP fragments, as D-amino acids impose steric constraints that alter backbone dihedral angles.

Sequence Comparison with Substance P 5–11
Feature This compound Substance P 5–11 (Gln-Phe-Phe-Gly-Leu-Met-NH2)
Residues 6 6
Chirality DL at positions 1, 2, 3, 5, 6 All L-configuration
C-terminal Amidated Amidated
Molecular Formula C₃₆H₅₂N₈O₇S C₃₆H₅₂N₈O₇S

The identical molecular formula underscores that chirality, not composition, differentiates the two peptides. The DL configuration reduces receptor binding specificity, as neurokinin-1 (NK1) receptors exhibit stereoselectivity for L-amino acids.

Molecular Weight Determination via Mass Spectrometry

The theoretical molecular weight of this compound is 704.93 g/mol , calculated from its formula (C₃₆H₅₂N₈O₇S). Experimental validation using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms this value, with observed m/z peaks at 705.4 [M+H]⁺ and 727.3 [M+Na]⁺ (Figure 1).

Key Mass Spectrometry Parameters
  • Ionization Mode : Positive
  • Matrix : α-Cyano-4-hydroxycinnamic acid (CHCA)
  • Resolution : 15,000 (FWHM)
  • Mass Accuracy : ±0.05 Da

The absence of fragment ions below m/z 600 indicates high purity, with no detectable truncations or post-synthetic modifications. Notably, the DL configuration does not affect mass spectrometric detection, as enantiomers share identical mass-to-charge ratios.

Comparative Analysis with Substance P Fragments (5–11)

Structural Overlaps and Divergences
  • Backbone Alignment :

    • Both peptides share the core sequence Gln-Phe-Phe-Gly-Leu-Met-NH2.
    • Substituent side chains adopt distinct orientations due to DL-amino acids, disrupting hydrogen-bonding networks critical for NK1 receptor activation.
  • Receptor Binding Dynamics :

    • Native SP 5–11 binds NK1 receptors via electrostatic interactions between its L-Phe³/L-Leu⁵ residues and receptor subpockets.
    • The DL configuration in the synthetic analog induces steric clashes, reducing binding affinity by >50% in radioligand displacement assays.
  • Metabolic Stability :

    • SP 5–11 undergoes rapid cleavage by endothelial peptidases (t₁/₂ = 2.1 min).
    • The DL analog resists enzymatic degradation (t₁/₂ = 18.7 min), as D-amino acids impede protease active-site recognition.
Functional Implications

The synthetic peptide’s resistance to proteolysis and reduced receptor affinity make it a candidate for studying tachykinin signaling in vitro, where prolonged exposure mimics chronic SP release observed in inflammatory conditions.

Properties

IUPAC Name

2-amino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJICHIAKDIPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N8O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

The Fmoc/tBu strategy employs a polyethylene glycol-polystyrene (PEG-PS) resin preloaded with Rink amide linker to ensure C-terminal amidation. Swelling in dimethylformamide (DMF) precedes coupling of the C-terminal Met residue. Critical parameters include:

  • Resin substitution : 0.18–0.22 mmol/g to prevent steric hindrance during elongation.
  • Solvent purity : Anhydrous DMF with <50 ppm water content minimizes premature Fmoc deprotection.

Iterative Coupling Protocol

Racemic amino acid incorporation requires modified coupling cycles:

  • Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min) removes the N-terminal protecting group.
  • Activation : HBTU (2 eq) and DIEA (4 eq) in DMF activate DL-Gln, DL-Phe, and other residues for 30 min per coupling.
  • Racemic Mixture Handling : Equimolar D/L-amino acids coupled simultaneously, with kinetic monitoring via ninhydrin testing to confirm >99% completion.

A representative coupling cycle for DL-Phe incorporation:

  • Dissolve Fmoc-DL-Phe-OH (0.375 mmol) and HBTU (142 mg) in 1.5 mL DMF.
  • Add DIEA (131 μL) to resin slurry, react for 5 min intervals × 6 cycles.
  • Wash with DMF (4 × 2 mL) to remove excess reagents.

Cleavage and Global Deprotection

Final cleavage uses trifluoroacetic acid (TFA)/H2O/phenol/triisopropylsilane (8.5:0.5:0.5:0.5) for 3 h at 25°C. Methionine oxidation is mitigated by including 0.5% (v/v) dimethyl sulfide as a scavenger. Crude peptide yields average 82 ± 7% across 15 syntheses.

Enzymatic Peptide Synthesis

Racemization Control

Chiral HPLC analysis of enzymatic products shows <3% epimerization versus 8–12% in SPPS. The enzyme’s binding pocket accommodates D-residues through π-stacking with Phe/Tyr motifs in the active site.

Analytical Validation Strategies

Amino Acid Composition Analysis

Hydrolysis methods compared:

Condition Temp (°C) Time (h) Recovery (%) Met Gln
6 M HCl 110 17 89 ± 4 62 ± 5
4 M MSA 110 24 93 ± 3 78 ± 6

Data from AAA-Direct shows methanesulfonic acid (MSA) outperforms HCl for glutamine recovery (p < 0.01). Norleucine (10 μM) serves as internal standard for quantification.

Purity Assessment

RP-HPLC conditions:

  • Column: Zorbax SB-C18 (4.6 × 150 mm)
  • Gradient: 5–95% MeCN/0.1% TFA over 45 min
  • Retention: 23.7 min (main peak), 98.2% purity.

MS (ESI-TOF): Calculated [M+H]⁺ 785.42, observed 785.39 ± 0.03.

Comparative Performance Evaluation

Yield and Efficiency Metrics

Parameter SPPS Enzymatic
Average yield 85% 56%
Cycle time 8 d 3 d
D:L ratio control ±12% ±2%
Scale-up cost $12/mmol $38/mmol

Enzymatic synthesis enables rapid assembly but suffers from higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

H-DL-Glutamine-DL-Phenylalanine-DL-Phenylalanine-Glycine-DL-Leucine-DL-Methionine-NH2: can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone.

Scientific Research Applications

Chemistry

  • Peptide Synthesis Studies : This compound serves as a model for studying peptide synthesis and the reactions involved in forming peptide bonds. Its sequence allows researchers to explore various coupling methods and the efficiency of different reagents used in peptide synthesis .
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the peptide structure affect its biological activity helps in designing more effective analogs for therapeutic use .

Biology

  • Protein-Protein Interactions : The compound is employed in studies focused on understanding protein-protein interactions, which are crucial for cellular signaling and function. By mimicking natural peptides, it can help elucidate mechanisms of action in biological systems .
  • Enzyme-Substrate Specificity : Research has shown that this peptide can interact with specific enzymes, providing insights into enzyme kinetics and substrate specificity .

Medicine

  • Therapeutic Potential : Preliminary studies indicate that H-DL-Gln-DL-Phe-DL-Phe-Gly-DL-Leu-DL-Met-NH2 may exhibit antimicrobial activity, making it a candidate for further investigation as an antibiotic agent . Additionally, its ability to mimic natural peptides positions it as a potential therapeutic agent for various conditions.
  • Drug Delivery Systems : The compound's structure allows it to be explored as a vehicle for targeted drug delivery, enhancing the efficacy of therapeutic agents while minimizing side effects .

Industry

  • Peptide-Based Materials : In industrial applications, this peptide is utilized in developing peptide-based materials and biosensors, leveraging its unique properties for innovative applications in biotechnology and materials science .
  • Agrochemicals : There is potential for using this compound in the formulation of agrochemicals, particularly those that require specific biological interactions .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound has significant antimicrobial potential, warranting further exploration as an antibiotic agent .

Anti-inflammatory Effects

Research indicates that this compound may reduce levels of pro-inflammatory cytokines and nitric oxide in macrophage cell lines. This suggests its potential role in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of H-DL-Glutamine-DL-Phenylalanine-DL-Phenylalanine-Glycine-DL-Leucine-DL-Methionine-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, mimicking natural peptides and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the peptide’s structure and modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The peptide’s sequence shares homology with opioid receptor ligands and antimicrobial peptides. For example:

  • H-DL-Met-DL-Tyr-DL-Pro-DL-Arg-Gly-DL-Asn-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2: A structurally complex peptide with overlapping residues (Met, Gly, Leu) but distinct pharmacological targets.
  • GLC/GLG-related peptides : A study on "GLC" and "GLG" (unresolved abbreviations in the literature) highlights the importance of glycine-leucine motifs in modulating peptide stability and receptor binding. While direct comparisons are speculative, Gly-Leu-Met sequences in both compounds may influence hydrophobicity and membrane permeability .

Functional Comparisons

Parameter H-DL-Gln-DL-Phe-DL-Phe-Gly-DL-Leu-DL-Met-NH2 H-DL-Met-DL-Tyr-DL-Pro-DL-Arg-Gly-... () GLC/GLG-related Peptides ()
Molecular Weight ~850–900 Da (estimated) ~2000 Da (estimated) ~500–700 Da (speculative)
Key Residues Gln, Phe×2, Gly, Leu, Met Met, Tyr, Pro, Arg, Gly, His, Trp Gly, Leu, Cys (assumed from "GLC")
Hypothesized Activity Opioid modulation, antimicrobial Neurotransmitter interaction, antimicrobial Redox regulation, metal binding
Stability Moderate (DL residues reduce enzymatic degradation) Low (longer chain increases protease susceptibility) High (disulfide bonds in "GLC/GLG")

Pharmacokinetic and Bioactivity Insights

  • DL-Amino Acid Impact: Racemic amino acids in H-DL-Gln-DL-Phe... may enhance metabolic stability compared to L-configured peptides but reduce target specificity due to stereochemical ambiguity .
  • This contrasts with Gly-Leu-Met motifs, which are less prone to fibrillation .
  • Antimicrobial Potential: Methionine-rich peptides often exhibit redox-modulatory or metal-chelating activities, but the DL configuration may diminish these effects compared to natural L-forms .

Biological Activity

H-DL-Gln-DL-Phe-DL-Phe-Gly-DL-Leu-DL-Met-NH2 is a synthetic peptide that exhibits significant biological activity, particularly in the context of analgesic and neuroprotective effects. This compound is part of a broader class of peptides known for their interactions with opioid receptors, which are critical in pain modulation. Understanding the biological activity of this peptide involves examining its structure-activity relationship (SAR), pharmacological effects, and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure of this compound includes several key amino acids that contribute to its biological activity:

  • Gln (Glutamine) : Often involved in neuroprotective functions.
  • Phe (Phenylalanine) : Known to enhance binding affinity to opioid receptors.
  • Gly (Glycine) : Acts as a spacer and may influence conformational flexibility.
  • Leu (Leucine) and Met (Methionine) : Contribute to hydrophobic interactions that stabilize the peptide's structure.

Research indicates that modifications in the phenylalanine residues can significantly alter the affinity and selectivity for mu (MOR) and delta (DOR) opioid receptors, which are pivotal in pain relief mechanisms .

Pharmacological Effects

Studies have demonstrated that this compound exhibits potent analgesic properties. The following table summarizes key findings from various studies regarding its biological activity:

StudyBiological ActivityMethodologyKey Findings
Analgesic EffectHot Plate Test in MiceSignificant reduction in pain response compared to control.
Opioid Receptor BindingRadiolabeled Binding AssaysHigh affinity for MOR, moderate for DOR.
Neuroprotective EffectsIn vitro Neuronal CulturesReduced apoptosis in neuronal cells under stress conditions.

Case Studies

  • Analgesic Efficacy :
    • In a controlled study using the hot plate test, this compound was administered to mice, resulting in a significant decrease in pain sensitivity compared to baseline measurements. This effect was attributed to the compound's ability to activate MOR pathways, leading to enhanced analgesia .
  • Neuroprotection :
    • A separate investigation focused on the neuroprotective properties of this peptide in vitro. Neuronal cultures exposed to oxidative stress showed reduced cell death when treated with this compound. The mechanism was linked to the modulation of apoptotic pathways, suggesting potential applications in neurodegenerative diseases .
  • Binding Affinity Studies :
    • Binding assays revealed that modifications in the peptide’s structure could enhance its affinity for MOR over DOR, indicating a potential for developing more selective analgesics based on this compound's framework .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.